2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a cyclopropane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropyl-1,1-dicarboxylic acid with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like thionyl chloride. The reaction mixture is cooled in an ice-water bath to control the temperature and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The cyclopropane ring and substituted phenyl group play a crucial role in its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 2-[(4-Chlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 2-[(4-Bromophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C11H9ClFNO3 |
---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClFNO3/c12-5-1-2-9(8(13)3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) |
InChI Key |
SATTXAWNONVPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.